2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-morpholinoethyl)acetamide
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Description
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-morpholinoethyl)acetamide is a useful research compound. Its molecular formula is C19H25N5O4S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
The compound falls within the interest area of structural analysis and synthesis in the field of crystallography and medicinal chemistry. Studies on related structures, such as (oxothiazolidin-2-ylidene)acetamides, have detailed the crystal structures to understand the molecular configuration and potential interactions for pharmaceutical applications (Galushchinskiy et al., 2017). This foundational work aids in the comprehension of how similar compounds, including our compound of interest, may be synthesized and modified for various scientific purposes.
Antimicrobial Activity
The development and antimicrobial efficacy of related compounds, such as ureidocephalosporins and 1,3,4-oxadiazole derivatives, have been investigated, showing broad-spectrum activity against Gram-positive and Gram-negative organisms (Maier et al., 1986), (Gul et al., 2017). These findings highlight the potential of utilizing our compound of interest in the development of new antimicrobial agents.
Antifungal and Anticancer Properties
Further exploration into the pharmacological applications reveals the synthesis of compounds with similar structural features, demonstrating significant antifungal and anticancer activities. These studies provide insights into the potential utility of our compound in treating various fungal infections and cancer types, underscoring the importance of structural modifications to enhance biological activity (Bardiot et al., 2015), (Ding et al., 2012).
Inhibition of Enzymes and Receptors
Investigations into similar molecules have also shown promising results in the inhibition of key biological targets such as enzymes and receptors, indicating the potential therapeutic applications of our compound in treating diseases associated with these targets. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-27-16-5-3-2-4-15(16)22-18(26)23-19-21-14(13-29-19)12-17(25)20-6-7-24-8-10-28-11-9-24/h2-5,13H,6-12H2,1H3,(H,20,25)(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAYMTXDCQVRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.